molecular formula C30H34N8 B612113 Bemcentinib CAS No. 1037624-75-1

Bemcentinib

货号 B612113
CAS 编号: 1037624-75-1
分子量: 506.64
InChI 键: KXMZDGSRSGHMMK-VWLOTQADSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Bemcentinib, also known as BGB324 or R428, is an experimental oral small molecule that inhibits AXL kinase . It was licensed from Rigel Pharmaceuticals by BerGenBio and is currently undergoing six Phase II trials in various solid and hematological tumors as monotherapy and in combination with immunotherapy, chemotherapy, and targeted therapeutics .


Molecular Structure Analysis

Bemcentinib has a molecular formula of C30H34N8 and a molecular weight of 506.64 . It belongs to the class of organic compounds known as aralkylamines, which are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group .


Physical And Chemical Properties Analysis

Bemcentinib has a molecular formula of C30H34N8 and a molecular weight of 506.64 . It is soluble in DMSO at 60 mg/mL .

科学研究应用

Acute Myeloid Leukemia (AML) Treatment

Bemcentinib has shown promise in the treatment of AML, particularly in patients unfit for intensive chemotherapy. It has been used in combination with cytarabine, demonstrating clinical efficacy related to TNFα and cytotoxic immune cells . The AXL inhibition by Bemcentinib is associated with improved survival rates and a reduction in chemoresistance among AML blasts .

Myelodysplastic Syndromes (MDS)

In patients with advanced myelodysplastic neoplasms or AML failing hypomethylating agents, Bemcentinib has been evaluated for its safety and efficacy. The EMSCO phase II BERGAMO trial indicated that Bemcentinib could be a potential targeted therapy for patients with HR-MDS or AML, offering a new treatment avenue where limited options are available .

Non-Small Cell Lung Cancer (NSCLC)

Bemcentinib, in combination with pembrolizumab, has shown clinical activity in advanced NSCLC, particularly in patients with AXL-positive tumors. This combination aims to improve the immune response and delay the development of chemoresistance . The FDA has granted fast track designation to this combination, highlighting its potential in targeted therapy .

Immunotherapy Enhancement

Bemcentinib’s role in immunotherapy is significant, as it has been combined with immune checkpoint inhibitors to enhance anti-leukemic immune responses. This combination has been explored in various clinical trials, aiming to improve patient outcomes by modulating the immune system .

Liver Inflammation and Fibrosis

Research has indicated that targeting AXL kinase with Bemcentinib can lead to dynamic changes in immune cell populations, diminishing liver inflammation and fibrosis in experimental models. This suggests a potential role for Bemcentinib in treating liver diseases characterized by inflammation and fibrosis .

Overcoming Chemotherapy Resistance

AXL kinase is known to mediate chemotherapy resistance. Bemcentinib’s inhibition of AXL has been shown to enhance the efficacy of chemotherapy, making it a valuable addition to combination therapies aimed at overcoming resistance and improving treatment outcomes .

作用机制

Target of Action

Bemcentinib, also known as BGB324 or R428, is a potentially first-in-class, potent, and highly selective inhibitor of the tyrosine kinase AXL . AXL is a receptor tyrosine kinase that plays a crucial role in various cellular processes, including cell survival, proliferation, and immune response .

Mode of Action

Upon administration, Bemcentinib targets and binds to the intracellular catalytic kinase domain of AXL, thereby inhibiting its activity . This inhibition blocks AXL-mediated signal transduction pathways, which are often associated with drug resistance and immune escape by tumor cells, leading to aggressive metastatic cancers .

Biochemical Pathways

The inhibition of AXL by Bemcentinib affects several biochemical pathways. It has been shown to impair the endo-lysosomal and autophagy systems . Moreover, it has been linked to the inhibition of the GAS6-AXL signaling pathway, which is crucial for cell viability and invasion .

Result of Action

Bemcentinib’s action results in the inhibition of tumor cell proliferation and migration . It has been shown to enhance chemo-sensitivity , suggesting that it could improve the effectiveness of other cancer treatments. Furthermore, it has been found to impair the endo-lysosomal and autophagy systems in an AXL-independent manner .

Action Environment

The action of Bemcentinib can be influenced by various environmental factors. For instance, the presence of AXL on innate immune cells contributes to the formation of immunosuppressive environments, which can affect the efficacy of Bemcentinib . Additionally, the drug’s effectiveness can be influenced by the presence of other medications, as Bemcentinib has been shown to enhance the effects of immune checkpoint inhibitors, chemotherapies, and targeted therapies .

未来方向

Bemcentinib is currently undergoing Phase II clinical trials for non-small-cell lung cancer (NSCLC), triple-negative breast cancer (TNBC), acute myeloid leukemia / myelodysplastic syndrome (AML/MDS), melanoma and metastatic pancreatic cancer . In November 2021, the FDA granted Bemcentinib and PD-1 drug Pembrolizumab fast-track designation for the treatment of late-stage patients with STK11 mutation and metastatic non-small cell lung cancer .

属性

IUPAC Name

1-(3,4-diazatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaen-5-yl)-3-N-[(7S)-7-pyrrolidin-1-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl]-1,2,4-triazole-3,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34N8/c31-29-33-30(32-24-13-10-20-11-14-25(15-12-22(20)18-24)37-16-3-4-17-37)36-38(29)27-19-23-8-5-7-21-6-1-2-9-26(21)28(23)35-34-27/h1-2,6,9-10,13,18-19,25H,3-5,7-8,11-12,14-17H2,(H3,31,32,33,36)/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXMZDGSRSGHMMK-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CCC3=C(CC2)C=C(C=C3)NC4=NN(C(=N4)N)C5=NN=C6C(=C5)CCCC7=CC=CC=C76
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)[C@H]2CCC3=C(CC2)C=C(C=C3)NC4=NN(C(=N4)N)C5=NN=C6C(=C5)CCCC7=CC=CC=C76
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70673109
Record name Bemcentinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

506.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1037624-75-1
Record name BGB 324
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1037624-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bemcentinib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1037624751
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bemcentinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12411
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bemcentinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BEMCENTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ICW2LX8AS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。